molecular formula C17H15NO3 B3038932 Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 934192-22-0

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B3038932
CAS No.: 934192-22-0
M. Wt: 281.3 g/mol
InChI Key: ARPDGNMOSXCMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 934192-22-0) is a heterocyclic compound with the molecular formula C₁₇H₁₅NO₃ and a molecular weight of 281.31 g/mol . It features a bicyclic quinoline core fused with a lactam ring and a benzyloxycarbonyl (Cbz) protecting group at the N1 position. This compound is widely utilized in organic synthesis as a precursor for pharmaceuticals and bioactive molecules, particularly in asymmetric catalysis and opioid receptor ligand development .

Key applications include:

  • Asymmetric Alkynylation: Serves as a substrate for enantioselective copper-catalyzed alkynylation to synthesize derivatives with high enantiomeric excess (e.g., 86% ee for 3e) .
  • Opioid Receptor Studies: Used to synthesize tert-butyl analogs for probing μ-opioid receptor (MOR) activity .
  • Crystallography: Structural characterization via NMR, IR, and X-ray crystallography (using programs like SHELXL) ensures accurate determination of stereochemistry and reactivity .

Properties

IUPAC Name

benzyl 4-oxo-2,3-dihydroquinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-10-11-18(15-9-5-4-8-14(15)16)17(20)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPDGNMOSXCMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1=O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by esterification with benzyl alcohol. The reaction conditions often include refluxing in an organic solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 4-hydroxy-3,4-dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate and its derivatives have been studied for their antibacterial properties. Research indicates that compounds within this class exhibit strong inhibitory effects against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. For instance, derivatives similar to this compound have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

Mechanism of Action
The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial DNA synthesis or cell wall formation. The quinoline structure is known to interact with various biological targets, leading to the disruption of essential cellular processes .

Drug Development

Pharmacological Potential
Research has highlighted the potential of this compound as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance activity against specific targets, such as the cannabinoid receptors (CB2), which are implicated in pain relief and inflammation .

Case Studies
Several studies have focused on the synthesis and evaluation of analogs of this compound. For example, modifications at the nitrogen or carbonyl positions have been shown to significantly alter binding affinity to various receptors, including opioid receptors . These findings suggest that further exploration of this compound could lead to novel therapeutic agents.

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. Techniques such as cyclization reactions and functional group modifications are commonly employed to achieve the desired compound .

Synthesis Step Description
Step 1Formation of the quinoline core through cyclization reactions.
Step 2Introduction of the carboxylate group via esterification.
Step 3Benzylation to yield the final product.

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Benzyl 4-oxopyridine-1(4H)-carboxylate (3)

  • Structure: Pyridine core instead of quinoline.
  • Synthesis : Purified via silica gel chromatography (78% yield) with NMR data matching literature .
  • Key Difference: Reduced aromaticity compared to quinoline, altering electronic properties and reactivity in catalysis .

Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

  • Structure: Quinoxaline core (two adjacent nitrogen atoms).
  • Molecular Weight: 282.30 g/mol (vs. 281.31 for the quinoline analog).
Compound Core Structure Molecular Weight (g/mol) Key Application Reference
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate Quinoline 281.31 Asymmetric synthesis
Benzyl 4-oxopyridine-1(4H)-carboxylate Pyridine 207.22 Model for DFT studies
Benzyl 3-oxoquinoxaline-1(2H)-carboxylate Quinoxaline 282.30 Medicinal chemistry

Substitution Variants: Functional Group Modifications

tert-Butyl 6-Benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (5)

  • Substituent : tert-Butyl ester and benzyl group at C4.
  • Synthesis : Derived via Ti(OEt)₄-mediated sulfinyl imine formation (36% yield) .
  • Application : MOR ligand with enhanced metabolic stability due to tert-butyl’s steric bulk .

(R)-Benzyl 4-oxo-2-phenyl-3,4-dihydroquinoline-1(2H)-carboxylate (201)

  • Substituent : Phenyl group at C2.
  • Optical Activity : [α]²⁵D = +110.9° (80% ee), critical for chiral drug development .
Compound Substituent(s) Yield (%) Enantiomeric Excess (ee) Application Reference
This compound None (parent compound) 53–77 N/A Catalysis substrate
tert-Butyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate C6-benzyl, tert-butyl 36 N/A Opioid receptor ligands
(R)-Benzyl 2-phenyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate C2-phenyl 50 80% ee Chiral intermediate

Ester Group Variations

Methyl 6-(Naphthalen-2-ylmethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (13e)

  • Ester Group : Methyl instead of benzyl.
  • Synthesis : 36% yield via methylchloroformate reaction; challenging purification due to similar Rf values to starting material .
  • Property : Lower molecular weight (vs. benzyl ester) improves solubility but reduces steric protection .

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

  • Core + Substituent : Dihydropyridine with C2-propyl.
  • Molecular Weight : 273.33 g/mol; CAS: 145100-54-5 .
  • Application: Less rigid structure than quinoline derivatives, affecting binding affinity in biological targets .

Key Research Findings

Enantioselectivity: this compound derivatives achieve up to 86% ee in copper-catalyzed alkynylation, outperforming pyridine analogs (<23% ee) due to quinoline’s planar aromatic system stabilizing transition states .

Biological Activity : tert-Butyl-substituted analogs show higher MOR binding affinity (Ki < 10 nM) compared to methyl esters, highlighting the role of steric bulk in receptor interactions .

Synthetic Challenges: Fluorinated derivatives (e.g., tert-butyl 3-fluoro-4-oxoquinoline-1(2H)-carboxylate) require dynamic kinetic resolution for enantiocontrol, underscoring the complexity of modifying the quinoline core .

Biological Activity

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a fused bicyclic structure featuring a carbonyl group at the 4-position. Its molecular formula is C13H11NO3C_{13}H_{11}NO_3, and it possesses unique properties that contribute to its biological activities.

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Viral Replication : Studies have shown that derivatives of this compound can inhibit Hepatitis C Virus (HCV) replication by targeting the non-structural protein 5B (NS5B) polymerase. For instance, certain analogs demonstrated effective inhibition with an EC50 value as low as 35 µM, indicating their potential as antiviral agents .
  • Antimicrobial Activity : The compound has also been reported to possess antibacterial properties. Research suggests that it can inhibit bacterial growth through mechanisms that are still under investigation but may involve disruption of bacterial cell wall synthesis or function .

Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

Biological Activity Mechanism IC50/EC50 References
Antiviral (HCV)NS5B inhibitionEC50 = 35 µM
AntibacterialUnknownNot specified
BACE-1 InhibitionEnzyme inhibitionIC50 = 1.89 µM

Case Study 1: Antiviral Activity Against HCV

In a study focused on the design and synthesis of novel quinoline derivatives, this compound was evaluated for its ability to inhibit HCV replication. The most active compounds were found to effectively bind to the NS5B polymerase, demonstrating a selectivity index greater than 2, which indicates a favorable therapeutic profile .

Case Study 2: Neuroprotective Effects in Alzheimer's Disease Models

Another area of research explored the potential neuroprotective effects of related quinoline derivatives in models of Alzheimer's disease. Compounds similar to this compound were shown to inhibit β-secretase (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease. The most potent analog exhibited an IC50 value of 1.89 µM with low cytotoxicity .

Q & A

Q. Key Reaction Conditions

MethodReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DMAP, DCM, Ar atmosphere~70–80%
BenzyloxycarbonylGrignard reagents, silica gel chromatography68–78%

How can enantioselective synthesis of this compound be achieved?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries . For example:

  • Iridium-Catalyzed Amination : Use [(Ir(cod)Cl)₂] with chiral phosphoramidite ligands to achieve 92% enantiomeric excess (ee) in allylic amination reactions. Solvent choice (DMF) and temperature (50°C) critically influence selectivity .
  • Sulfinyl Imine Strategy : Introduce (R)-tert-butanesulfinamide with Ti(OEt)₄ to form chiral intermediates, enabling diastereoselective control during functionalization .

Q. Optimization Tips :

  • Increase catalyst loading (e.g., 6.0 equiv Ti(OEt)₄) to enhance stereochemical outcomes .
  • Validate ee via supercritical fluid chromatography (SFC) .

What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include δ 7.36–7.17 ppm (benzyl aromatic protons) and δ 193.18 ppm (carbonyl carbon of the 4-oxo group) .
  • HRMS (ESI+) : Confirm molecular weight with [M+Na]+ peaks (e.g., m/z 232.0965 for C₁₃H₁₃NO₃) .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (~1700 cm⁻¹) and C-O-C ester vibrations (~1250 cm⁻¹) .

Q. Data Validation :

  • Cross-reference with literature values for NMR shifts and HRMS .
  • Use SFC for enantiopurity assessment in chiral derivatives .

How can researchers address low yields in catalytic asymmetric reactions involving this compound?

Methodological Answer:

  • Catalyst Screening : Test Ir, Rh, or Ti-based catalysts with varying chiral ligands (e.g., phosphoramidites) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DCM) often improve reactivity versus non-polar alternatives .
  • Temperature Control : Elevated temperatures (50–60°C) accelerate reaction rates but may reduce enantioselectivity; balance via iterative testing .

Q. Case Study :

  • Replacing DCM with DMF in Ir-catalyzed amination increased yield from 70% to 94% while maintaining 92% ee .

What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Flash Column Chromatography : Use silica gel with gradients like hexane:acetone (1:1 to 1:10) to resolve polar impurities .
  • Recrystallization : For crystalline derivatives, employ ethyl acetate/hexane mixtures .

Q. Critical Parameters :

  • Monitor Rf values via TLC (e.g., Rf = 0.12 in acetone) .
  • Ensure anhydrous conditions during Boc protection to avoid side reactions .

What strategies improve diastereoselectivity in functionalizing this compound?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate tert-butanesulfinamide to direct stereochemistry during imine formation .
  • Asymmetric Hydrogenation : Apply Pd/C with H₂ under controlled pressure (e.g., 50 psi) to reduce unsaturated bonds stereoselectively, achieving >90% diastereomeric excess .

Q. Validation :

  • Analyze diastereomers via ¹H NMR coupling constants or chiral HPLC .

How does the choice of protecting group influence downstream reactivity?

Methodological Answer:

  • Boc Group : Labile under acidic conditions (e.g., TFA), enabling selective deprotection for further functionalization .
  • Benzyloxycarbonyl (Cbz) : Requires hydrogenolysis (H₂/Pd), which may interfere with reducible functional groups .

Q. Case Study :

  • Boc-protected intermediates allow sequential modification of the quinoline ring without affecting the carbamate group .

What are the applications of this compound in medicinal chemistry?

Methodological Answer:

  • Opioid Receptor Ligands : Derivatives act as mixed-efficacy μ-opioid receptor (MOR)/δ-opioid receptor (DOR) ligands, with structure-activity relationships (SAR) guided by N-substitutions .
  • Anticancer Agents : Tetrahydroquinoline analogs inhibit cancer cell proliferation via tubulin binding; functionalization at the 3,4-positions modulates potency .

Q. SAR Insights :

  • Benzyl substituents enhance lipophilicity and blood-brain barrier penetration in CNS-targeting derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.